1-(1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
Description
This compound is a triazolone derivative featuring a piperidine scaffold substituted with a benzo[d][1,3]dioxole-5-carbonyl group at the 1-position and a trifluoromethyl group at the 3-position of the triazolone ring. The benzo[d][1,3]dioxole moiety (a methylenedioxy aromatic system) confers enhanced lipophilicity and metabolic stability, while the trifluoromethyl group improves electron-withdrawing properties and resistance to oxidative degradation .
Properties
IUPAC Name |
2-[1-(1,3-benzodioxole-5-carbonyl)piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O4/c1-22-15(17(18,19)20)21-24(16(22)26)11-4-6-23(7-5-11)14(25)10-2-3-12-13(8-10)28-9-27-12/h2-3,8,11H,4-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBFEPWUUVGUMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with abenzo[d][1,3]dioxole structure have been reported to exhibit anticancer activity against various cancer cell lines.
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes such as cell cycle arrest at the s phase and induction of apoptosis in cancer cells.
Biochemical Pathways
It is known that similar compounds can modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure. This can lead to mitotic blockade and cell apoptosis, which are common downstream effects in the pathway.
Result of Action
Similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells. These effects can lead to the inhibition of cancer cell proliferation.
Biological Activity
The compound 1-(1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one (CAS Number: 2034374-55-3) is a member of a class of compounds that have garnered attention for their potential biological activities. Its unique structural features suggest various pharmacological applications, particularly in medicinal chemistry.
The molecular formula of the compound is , with a molecular weight of approximately 398.34 g/mol. The compound contains a trifluoromethyl group and a triazole ring, both known to enhance biological activity through various mechanisms.
Biological Activity Overview
Research indicates that this compound may exhibit significant biological activities, including:
- Anticancer Properties : Preliminary studies suggest that derivatives of triazole compounds can inhibit cancer cell proliferation. The incorporation of the benzo[d][1,3]dioxole moiety may enhance this effect by interacting with specific cellular pathways involved in tumor growth and metastasis.
- Enzyme Inhibition : Compounds containing the triazole ring have been reported to inhibit various enzymes, which could be beneficial in treating diseases where enzyme overactivity is a concern. For instance, they may act as inhibitors of calpain and other proteases implicated in neurodegenerative diseases.
Antitumor Activity
A study focusing on benzothiazole derivatives highlighted the importance of structural modifications in enhancing anticancer activity against human tumor cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and HCT116 (colon cancer). While specific data on our compound is limited, similar structural analogs have shown promising results in inhibiting cell proliferation and inducing apoptosis .
Enzyme Inhibition Studies
Research has demonstrated that related compounds can effectively inhibit calpain, a cysteine protease involved in various pathological conditions including Alzheimer's disease. The mechanism involves covalent modification of the active site cysteine residues, leading to decreased enzyme activity . Although direct studies on our compound are scarce, its structural similarity to known inhibitors suggests potential efficacy in this area.
Data Table: Summary of Biological Activities
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to the class of triazole derivatives , which are known for their diverse biological activities. The presence of the benzo[d][1,3]dioxole moiety contributes to its bioactivity due to its ability to interact with biological systems. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a suitable candidate for drug development.
Antimicrobial Activity
Triazole compounds have been extensively studied for their antimicrobial properties . Research indicates that derivatives similar to the target compound exhibit activity against various bacterial and fungal strains. The mechanism often involves inhibition of key enzymes or disruption of cellular membranes.
Anticancer Properties
Several studies have reported that triazole derivatives possess anticancer activity . For example, compounds with similar structural features have been shown to induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors.
Anti-inflammatory Effects
The anti-inflammatory potential of triazole derivatives has also been documented. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenases (COXs), making them candidates for developing anti-inflammatory drugs.
Fungicides
Due to their antifungal properties, triazole compounds are used in agriculture as fungicides. They are effective against a range of plant pathogens, providing protection to crops and improving yield.
Plant Growth Regulators
Research has explored the use of triazole derivatives as plant growth regulators . These compounds can influence plant metabolism and growth patterns, enhancing resistance to environmental stresses.
Case Study 1: Anticancer Activity Evaluation
A study evaluated a series of triazole derivatives for their anticancer properties against human cancer cell lines. The results showed that certain modifications in the structure led to enhanced cytotoxicity compared to standard treatments. For instance, a derivative with a benzo[d][1,3]dioxole group demonstrated significantly higher efficacy against breast cancer cells (MCF-7) compared to controls .
Case Study 2: Agricultural Application as Fungicide
In agricultural trials, a related triazole compound was tested for its effectiveness against Fusarium species in wheat crops. The results indicated a significant reduction in fungal infection rates when treated with the compound at specified concentrations, showcasing its potential as a novel fungicide .
Comparison with Similar Compounds
Table 1: Key Structural Differences and Implications
Pharmacological and Physicochemical Properties
- Metabolic Stability: The trifluoromethyl group reduces susceptibility to cytochrome P450-mediated oxidation compared to non-fluorinated analogues (e.g., 4-methoxybenzyl in ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
